4-Hydroxy-6-iodo-2-methylquinoline CAS number and molecular weight
4-Hydroxy-6-iodo-2-methylquinoline CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-6-iodo-2-methylquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged, this document synthesizes available information on its core structure and related compounds to offer insights into its synthesis, properties, and potential applications.
Compound Identification and Physicochemical Properties
Molecular Formula: C₁₀H₈INO
Molecular Weight: The calculated molecular weight of 4-Hydroxy-6-iodo-2-methylquinoline is 285.08 g/mol . Its monoisotopic mass is 284.96506 Da[1].
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₀H₈INO | - |
| Molecular Weight | 285.08 g/mol | Calculated |
| Monoisotopic Mass | 284.96506 Da | [1] |
| Synonyms | 6-Iodo-2-methyl-4-quinolinol | - |
Proposed Synthesis Pathway
The synthesis of 4-Hydroxy-6-iodo-2-methylquinoline can be logically approached through the electrophilic iodination of its precursor, 4-Hydroxy-2-methylquinoline. The quinoline ring system is known to undergo electrophilic substitution, and the position of iodination can be directed by the existing substituents.
Conceptual Workflow for Synthesis
Caption: Proposed synthetic route to 4-Hydroxy-6-iodo-2-methylquinoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the iodination of quinoline derivatives. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary.
Materials:
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4-Hydroxy-2-methylquinoline (CAS: 607-67-0)
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Iodine (I₂)
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Concentrated Sulfuric Acid (H₂SO₄)
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Silver Sulfate (Ag₂SO₄) (optional, as a catalyst)
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Sodium thiosulfate (Na₂S₂O₃) solution
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Suitable solvent (e.g., nitrobenzene or an alternative)
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Deionized water
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Standard laboratory glassware and safety equipment
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 4-Hydroxy-2-methylquinoline in concentrated sulfuric acid. The mixture should be stirred until complete dissolution.
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Addition of Iodinating Agent: To the stirred solution, add powdered iodine in portions. If using a catalyst, silver sulfate can be added at this stage.
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Reaction Conditions: Heat the reaction mixture to a temperature range of 180-200°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
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Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.
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Quenching Excess Iodine: Add sodium thiosulfate solution to quench any unreacted iodine.
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Isolation and Purification: Collect the crude product by filtration, wash with deionized water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-Hydroxy-6-iodo-2-methylquinoline.
Potential Applications and Fields of Research
The unique combination of a 4-hydroxyquinoline core with an iodine substituent at the 6-position suggests several promising areas for research and development.
Medicinal Chemistry and Drug Development
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs[2].
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Antimicrobial Agents: The introduction of iodine into organic molecules is a known strategy to enhance antimicrobial activity. Iodo-quinoline derivatives have shown potential as novel antimicrobial agents[3][4]. 4-Hydroxy-6-iodo-2-methylquinoline could be investigated for its efficacy against a range of bacterial and fungal pathogens.
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Anticancer Agents: Quinoline derivatives have been extensively studied for their anticancer properties, acting through various mechanisms such as DNA intercalation and enzyme inhibition[5][6]. The lipophilicity and electronic properties conferred by the iodine atom may enhance the cytotoxic activity of the parent molecule.
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Neuroprotective Agents: The 4-hydroxyquinoline core is found in kynurenic acid, an endogenous metabolite with neuroprotective properties[7]. Substituted quinolines are being explored for the treatment of neurodegenerative diseases like Alzheimer's.
Materials Science
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Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring system can be exploited in the design of organic electronic materials. Halogenated derivatives are of interest for their potential to influence the electronic properties and photostability of such materials.
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Antioxidants and Stabilizers: 4-hydroxyquinolinone derivatives have been investigated as antioxidants in various industrial applications, including lubricating greases[8]. The electron-donating nature of the hydroxyl group combined with the heavy iodine atom could lead to interesting radical scavenging properties.
Signaling Pathway and Mechanism of Action (Hypothetical)
Caption: Potential mechanism of action for 4-Hydroxy-6-iodo-2-methylquinoline.
Safety and Handling
While specific toxicity data for 4-Hydroxy-6-iodo-2-methylquinoline is unavailable, it should be handled with the care appropriate for a novel research chemical. The precursor, 4-Hydroxy-2-methylquinoline, is classified with hazard codes H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is prudent to assume the iodinated derivative may have similar or enhanced toxicological properties. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
4-Hydroxy-6-iodo-2-methylquinoline represents a potentially valuable, yet underexplored, molecule. Its synthesis is feasible through established chemical methods, and its structural features suggest promising applications in drug discovery and materials science. Further research is warranted to fully characterize its physicochemical properties, biological activities, and potential for technological innovation.
References
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PubChemLite. C10H8INO - Explore. [Link]
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Gorgan, D. C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. PubMed. [Link]
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Molnár, Z., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3959. [Link]
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Matada, B. S., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Molecules, 26(10), 2794. [Link]
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Sun, K., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(91), 16373-16376. [Link]
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Hussein, M. M., Ismail, M. M., & El-Adly, R. A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6(4), 207-219. [Link]
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Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204-1208. [Link]
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PubChemLite. 8-iodo-7-methoxyisoquinoline (C10H8INO). [Link]
- Al-Mousawi, S. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 11(1), 73-88.
- Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5656-5673.
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Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
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